molecular formula C12H8ClN5O B600042 9-(4-Chlorobenzoyl)-9H-purin-6-amine CAS No. 126749-53-9

9-(4-Chlorobenzoyl)-9H-purin-6-amine

Cat. No.: B600042
CAS No.: 126749-53-9
M. Wt: 273.68
InChI Key: QLAOLCMQQWLFRH-UHFFFAOYSA-N
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Description

9-(4-Chlorobenzoyl)-9H-purin-6-amine is a purine-based research chemical intended for use in laboratory settings. As a derivative of purine-6-amine, this compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the exploration of kinase inhibitors and signal transduction pathways. Its molecular structure, which features a 4-chlorobenzoyl moiety, makes it a valuable intermediate for the synthesis of more complex molecules or for use in biochemical assays. Researchers may utilize this compound to study enzyme kinetics, cellular proliferation, and apoptosis mechanisms. It is supplied as a solid and should be stored in a freezer, under an inert atmosphere, and protected from light to ensure long-term stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-aminopurin-9-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAOLCMQQWLFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704505
Record name (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126749-53-9
Record name (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 9 4 Chlorobenzoyl 9h Purin 6 Amine

Precursor Synthesis and Derivatization Routes to 9H-Purin-6-amine Scaffold

The synthesis of the 9H-purin-6-amine (adenine) scaffold is a fundamental process in heterocyclic chemistry, with several established routes commencing from simpler acyclic or heterocyclic precursors. The most classical and widely utilized method is the Traube purine (B94841) synthesis, which typically involves the condensation of a pyrimidine (B1678525) derivative with a source of the remaining atoms required to form the imidazole (B134444) ring.

A common strategy begins with the appropriate substitution of a pyrimidine ring. For instance, the synthesis can start from 4,6-dichloro-5-nitropyrimidine. This precursor undergoes sequential nucleophilic substitution, first with an amine at the C4 or C6 position, followed by reduction of the nitro group to an amino group. The resulting 5-amino-pyrimidine derivative is then cyclized with a one-carbon source, such as formic acid, triethyl orthoformate, or formamide, to construct the fused imidazole ring, yielding the purine scaffold. nih.gov

Another significant pathway involves building the purine system from an imidazole precursor. This approach often starts with a 5-aminoimidazole-4-carbonitrile derivative. researchgate.net For example, the reaction of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with triethyl orthoformate and subsequently with ammonia (B1221849) has been shown to produce 6-amino-9-phenylpurine derivatives in high yields. researchgate.net This methodology allows for the introduction of a substituent at the N9 position prior to the formation of the pyrimidine ring of the purine core.

Solid-phase synthesis has also been employed to create libraries of purine derivatives. nih.gov This technique involves attaching a precursor, such as an amino acid, to a polymer support. Subsequent reactions, including arylation with a dichloropyrimidine, reduction of a nitro group, and cyclization, build the purine scaffold directly on the solid support. nih.gov This method is advantageous for generating a diverse range of N9-substituted purine derivatives for screening purposes.

Strategies for N9-Benzoylation: Direct and Indirect Acylation Approaches

The introduction of the 4-chlorobenzoyl group at the N9 position of the 9H-purin-6-amine scaffold is a critical transformation. The regioselectivity of this reaction is a significant challenge, as the purine ring possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9) in addition to the exocyclic 6-amino group. Generally, the N9 position is favored for alkylation and acylation due to its higher intrinsic nucleophilicity and steric accessibility compared to N7, especially when the C6 position is substituted. researchgate.netnih.gov

Direct acylation is the most straightforward approach, typically involving the reaction of adenine (B156593) with 4-chlorobenzoyl chloride or a related activated acylating agent. However, this can lead to a mixture of products, including acylation at the N7 position and the N6-amino group. nih.gov

Investigation of Reaction Conditions and Reagent Optimization

The outcome of the N9-benzoylation reaction is highly dependent on the chosen conditions. To achieve regioselectivity, chemists have explored various solvents, bases, and acylating agents.

Reaction Conditions: The reaction is often performed in aprotic polar solvents such as dimethylformamide (DMF), pyridine (B92270), or acetonitrile (B52724) (ACN). The choice of base is crucial for deprotonating the purine ring, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), triethylamine (B128534) (NEt₃), or potassium carbonate (K₂CO₃). The reaction temperature can be modulated to control the kinetic versus thermodynamic product distribution.

Reagent Optimization: While acyl chlorides are common, alternative acylating agents can offer better selectivity. Activating the carboxylic acid (4-chlorobenzoic acid) with a coupling agent is a widely used strategy, particularly in nucleoside and peptide chemistry. nih.gov For instance, forming a p-nitrophenyl ester of the acid, activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can lead to a more controlled acylation when reacted with the purine. nih.govgoogle.com The addition of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), 1-hydroxybenzotriazole (B26582) (HOBt), or N-hydroxysuccinimide (HOSu) can enhance reaction rates and yields. nih.gov

Below is a table summarizing typical conditions investigated for acylation reactions on purine-like scaffolds.

Acylating AgentBase/Coupling AgentCatalystSolventTypical Temperature
4-Chlorobenzoyl ChlorideTriethylamine (NEt₃)DMAP (cat.)Pyridine0 °C to RT
4-Chlorobenzoyl ChlorideSodium Hydride (NaH)NoneDMF0 °C
4-Chlorobenzoic AcidDCC / p-nitrophenolHOSuCH₂Cl₂ / DMFRT

Exploration of Protecting Group Chemistries in N9-Acylation

To overcome the challenge of poor regioselectivity in direct acylation, a protecting group strategy is often necessary. organic-chemistry.org This involves temporarily blocking other reactive sites on the purine ring to direct the benzoylation to the desired N9 position.

The most significant site requiring protection is the exocyclic N6-amino group, which can be readily acylated to form a stable amide. wikipedia.org Common protecting groups for the N6-amino function in nucleoside chemistry include benzoyl (Bz) or phenoxyacetyl groups. google.com This presents a challenge for introducing a different benzoyl derivative at N9. An orthogonal protecting group strategy is required, where the N6-protecting group can be removed under conditions that leave the N9-acyl group intact. For example, the N6-amino group could be protected with a group labile to specific conditions (e.g., a base-labile Fmoc group or an acid-labile Boc group) before N9-acylation is performed. organic-chemistry.org

Furthermore, steric hindrance can be exploited to influence regioselectivity. The presence of substituents at the C6 position of the purine can shield the N7 position, thereby favoring alkylation or acylation at the N9 position. nih.gov By introducing a bulky group at C6, which is later removed or modified, the reaction can be guided preferentially to the N9 nitrogen.

Post-Synthetic Modifications on the 9-(4-Chlorobenzoyl)-9H-purin-6-amine Core

Once synthesized, the this compound core serves as a versatile scaffold for further chemical modifications. These transformations can target either the purine ring system or the 4-chlorobenzoyl moiety, allowing for the creation of a diverse library of analogues.

Functionalization at the Purine Ring System (e.g., C2, C8 Positions)

The purine ring itself offers sites for further functionalization, most notably at the C2 and C8 positions, through C-H activation and cross-coupling reactions. rsc.orgmdpi.com

C8-Position: The C8-H bond is relatively acidic and is the most common site for direct functionalization in purines. mdpi.comnih.gov Palladium- and copper-catalyzed cross-coupling reactions are extensively used to introduce aryl, heteroaryl, or alkenyl groups at this position. nih.govresearchgate.net For example, direct C8-arylation can be achieved by reacting the purine core with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov The C8 position can also be lithiated using a strong base like lithium diisopropylamide (LDA) and then quenched with an electrophile to introduce various substituents. mdpi.com

C2-Position: While less reactive than C8, the C2 position can also be functionalized. This often requires harsher conditions or specific directing group strategies. Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if the C2 position is pre-functionalized with a halogen.

The table below illustrates potential post-synthetic modifications on the purine ring.

PositionReaction TypeReagentsResulting Functional Group
C8Direct ArylationAr-I, Pd(OAc)₂, CuI, BaseAryl
C8Sonogashira Coupling (from C8-Br)Terminal alkyne, Pd(PPh₃)₄, CuIAlkynyl
C2Suzuki Coupling (from C2-Cl)Ar-B(OH)₂, Pd catalyst, BaseAryl
C8Alkylation (via lithiation)1) LDA; 2) R-XAlkyl

Modifications of the 4-Chlorobenzoyl Moiety

The 4-chlorobenzoyl group provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. The chlorine atom can be substituted to introduce molecular diversity and modulate the electronic and steric properties of the molecule.

Suzuki-Miyaura Coupling: The chlorine atom can be replaced with various aryl or heteroaryl groups by reacting the compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, replacing the chlorine with a primary or secondary amine. This is a powerful method for introducing diverse amino substituents.

Sonogashira Coupling: The introduction of an alkynyl group in place of the chlorine can be achieved through palladium- and copper-catalyzed coupling with a terminal alkyne.

Other Couplings: Other reactions such as cyanation (using zinc cyanide and a palladium catalyst) or Heck coupling (with an alkene) are also feasible, further expanding the range of possible derivatives.

These post-synthetic modifications underscore the utility of this compound as a versatile intermediate for developing a wide array of complex molecules.

Stereochemical Considerations in Synthesis, if applicable

The compound this compound is an achiral molecule as it does not possess any stereogenic centers. The purine ring and the 4-chlorobenzoyl group are both planar moieties. Therefore, in a standard synthesis of this compound, stereochemical considerations are not applicable.

However, if the synthesis were to be carried out using chiral catalysts or auxiliaries in an attempt to induce atropisomerism, which is a type of stereoisomerism arising from restricted rotation around a single bond, then stereochemical outcomes would become relevant. Atropisomerism could potentially arise if the rotation around the N9-C(carbonyl) bond is significantly hindered. The energy barrier to this rotation would determine the stability of the potential atropisomers. To date, there is no information in the scientific literature to suggest that this compound exhibits stable atropisomers at room temperature or that its synthesis has been approached with stereoselective methods.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would aim to reduce the environmental impact of the chemical process. The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes.

Key Green Chemistry Principles and Their Potential Application:

PrincipleApplication in the Synthesis of this compound
Prevention Designing a synthetic route that minimizes the generation of waste products, such as byproducts from side reactions. This could involve optimizing reaction conditions to improve selectivity for the desired N9-isomer.
Atom Economy A synthesis with high atom economy would incorporate the maximum number of atoms from the reactants into the final product. A direct acylation, if highly regioselective, would have better atom economy than a multi-step synthesis involving protecting groups.
Less Hazardous Chemical Syntheses The use of less toxic and hazardous reagents and solvents is a core principle. For example, replacing hazardous solvents like DMF with greener alternatives such as ionic liquids or supercritical fluids could be explored.
Safer Chemicals This principle focuses on the design of the final product to be less toxic. While the toxicological profile of this compound is not the focus here, in a broader context, this would be a consideration.
Safer Solvents and Auxiliaries The choice of solvent has a significant impact on the environmental footprint of a synthesis. Water, if a suitable reaction medium, would be an ideal green solvent. Microwave-assisted synthesis in water has been reported for other purine derivatives, suggesting a potential green approach.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating.
Use of Renewable Feedstocks While not immediately obvious for this specific compound, this principle encourages the use of starting materials derived from renewable resources.
Reduce Derivatives Avoiding the use of protecting groups simplifies the synthesis, reduces the number of steps, and minimizes waste. Developing a highly regioselective direct acylation would align with this principle.
Catalysis The use of catalytic reagents is superior to stoichiometric reagents. Identifying a catalyst that can promote the regioselective N9-acylation of adenine would be a significant green chemistry advancement.
Design for Degradation Designing the molecule to break down into innocuous products after its use is a key aspect of sustainable chemistry.
Real-time Analysis for Pollution Prevention Implementing in-process monitoring can help to control the reaction and prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of accidents, such as explosions or fires, is crucial for a safe and sustainable process.

A patent for the preparation of a related compound, N6-benzoyl adenosine (B11128), describes a process that aims for high atom utilization and the recycling of byproducts, which are key green chemistry considerations. This suggests that there is an industrial interest in developing more sustainable methods for the synthesis of acylated purine derivatives.

Structure Activity Relationship Sar Studies and Rational Design Approaches for 9 4 Chlorobenzoyl 9h Purin 6 Amine Analogs

Variations within the Purine-6-amine Core

The purine-6-amine scaffold is another critical component for the biological activity of this class of compounds. Modifications at the N6-amino group and other positions on the purine (B94841) ring have been systematically investigated.

The exocyclic N6-amino group is a key hydrogen-bonding motif, and its modification can significantly impact binding. SAR studies have explored the effect of N-alkylation and N-acylation. In many related purine series, substitution on the N6-amino group can alter receptor selectivity and potency. For instance, the synthesis of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides represents a class of N6-acylated purines that have been evaluated as enzyme inhibitors. researchgate.net The introduction of bulky substituents on the N6-position can sometimes lead to a decrease in activity due to steric hindrance, preventing the molecule from adopting the required conformation for binding.

Substitutions at other positions of the purine ring, particularly at the C2 and C8 carbons, have been a fruitful strategy for modulating the biological profile of purine analogs.

For the C2 position, studies on related 9-benzylpurines have shown that the introduction of a lipophilic, electron-withdrawing substituent can lead to a significant increase in activity. nih.gov For example, a trifluoromethyl group at the C2 position was found to be highly beneficial for the antirhinovirus activity of a series of 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines. nih.gov This suggests that the C2 position is situated in a region of the binding site where such properties are favored.

The C8 position of the purine ring is also amenable to a variety of substitutions. The introduction of substituents at C8 can be achieved through various chemical methods, including the displacement of a halogen leaving group by nucleophiles such as amines or sulfides. mdpi.com Metal-promoted cross-coupling reactions have also been employed to introduce aryl groups at the C8 position. mdpi.com The nature of the C8-substituent can influence the electronic distribution of the entire purine system and provide additional points of interaction with the target protein. For instance, the synthesis of 6,8,9-trisubstituted purine analogs has been explored to develop new therapeutic agents. nih.gov

Table 3: Effect of Substitutions at C2 and C8 Positions of the Purine Ring

PositionType of SubstituentEffect on ActivityExample
C2Lipophilic, electron-withdrawingIncreased potency-CF₃ nih.gov
C2Halogens (e.g., -F, -Cl)Modulated activity2-Fluoro-6-chloropurine as a synthetic intermediate. researchgate.net
C8Aryl groupsCan enhance binding through additional interactions8-(4-phenoxyphenyl) derivatives. nih.gov
C8Sulfur-containing groupsProvides opportunities for further modificationC8-sulfenyl analogs. mdpi.com

Conformational Analysis and its Correlation with Biological Activity

A key conformational feature is the rotation around the N9-C(benzoyl) bond. The relative orientation of the 4-chlorobenzoyl group with respect to the purine ring can significantly influence how the molecule fits into a binding site. The energy barrier for rotation around this bond determines the population of different conformers. nih.gov It is hypothesized that a specific "bioactive conformation" is required for optimal interaction with the biological target. This conformation likely involves a non-coplanar arrangement of the purine and benzoyl rings. Studies on related N,N-disubstituted antagonists have shown that low-energy conformations can be characterized by intramolecular π-stacking interactions, which may mimic the bioactive conformation. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial component of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For analogs of 9-(4-chlorobenzoyl)-9H-purin-6-amine, a pharmacophore model helps in understanding the key interaction points with their biological targets, thereby guiding the design of more potent and selective molecules.

A hypothetical pharmacophore model for this class of compounds, based on known purine-based inhibitors, would likely include:

A hydrogen bond donor-acceptor motif: The purine core itself offers several sites for hydrogen bonding. The N1, N3, and N7 atoms can act as hydrogen bond acceptors, while the amino group at the C6 position serves as a hydrogen bond donor.

An aromatic/hydrophobic region: The 9-aroyl substituent, in this case, the 4-chlorobenzoyl group, provides a significant hydrophobic region that can engage in van der Waals and pi-stacking interactions within a hydrophobic pocket of the target protein.

A halogen bond acceptor: The chlorine atom on the benzoyl ring can act as a halogen bond donor, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For this compound analogs, lead optimization strategies would focus on systematic modifications of the purine core and its substituents.

Key Optimization Strategies:

Modification of the 9-benzoyl group: The substitution pattern on the benzoyl ring is a critical determinant of activity. While the 4-chloro substitution is a starting point, exploring other substituents at the para, meta, and ortho positions can significantly impact potency and selectivity. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its interaction with the target.

Substitution at the C2 and C8 positions of the purine ring: These positions are often solvent-exposed and provide opportunities for introducing moieties that can enhance solubility or create additional interactions with the target protein. For example, the introduction of small alkyl or amino groups at the C2 position has been shown to be beneficial in other purine-based inhibitors.

Modification of the 6-amino group: While the 6-amino group is often crucial for key hydrogen bonding interactions, its modification to secondary or tertiary amines, or its replacement with other functional groups, can be explored to fine-tune activity and selectivity.

The following table summarizes potential lead optimization strategies for this compound analogs based on general principles observed in purine-based inhibitor design.

Modification Site Proposed Modification Rationale
9-Benzoyl RingVary substituents (e.g., -F, -Br, -CH3, -OCH3)Modulate electronic and steric properties for improved target binding.
Purine C2 PositionIntroduce small alkyl or amino groupsEnhance solubility and explore additional binding interactions.
Purine C8 PositionAdd phenyl or other aromatic groupsTarget potential hydrophobic pockets and improve potency.
6-Amino GroupConvert to secondary or tertiary aminesFine-tune hydrogen bonding capacity and selectivity.

Bioisosteric Replacements in the Design of Novel Analogs

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. benthamscience.comnih.gov In the design of novel analogs of this compound, several bioisosteric replacements can be considered.

Key Bioisosteric Replacement Strategies:

Replacement of the 4-chlorobenzoyl group: The entire 4-chlorobenzoyl moiety can be replaced with other aroyl or heteroaroyl groups. For instance, replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring introduces heteroatoms that can alter the hydrogen bonding potential and solubility of the molecule.

Bioisosteres for the chlorine atom: The chlorine atom can be replaced with other halogens like fluorine or bromine, or with a trifluoromethyl group. These changes can affect the lipophilicity and electronic nature of the benzoyl ring, influencing its interactions with the target.

Amide bond isosteres: The carbonyl group of the benzoyl moiety can be replaced with other functional groups that mimic its hydrogen bonding acceptor capability. Examples include sulfones or oxadiazoles.

Purine ring isosteres: The purine core itself can be replaced by other bicyclic heteroaromatic systems, such as deazapurines or pyrazolopyrimidines. This strategy can lead to novel scaffolds with potentially different biological activities and intellectual property opportunities. The initial development of purine antimetabolites often involved the isosteric replacement of atoms within the purine ring itself, such as the substitution of carbon with nitrogen to create azapurines. nih.gov

The table below outlines potential bioisosteric replacements for different parts of the this compound scaffold.

Original Moiety Bioisosteric Replacement Potential Impact
4-ChlorophenylPyridyl, Pyrimidinyl, ThienylAltered hydrogen bonding, solubility, and metabolic stability.
Chlorine Atom-F, -Br, -CF3, -CNModified lipophilicity, electronic properties, and potential for halogen bonding.
Carbonyl Group-SO2-, Oxadiazole, TriazoleAltered hydrogen bond acceptor strength and metabolic stability.
Purine RingDeazapurine, PyrazolopyrimidineNovel scaffold with different biological activity and patentability.

These rational design strategies, combining pharmacophore modeling, lead optimization, and bioisosteric replacements, provide a powerful framework for the development of novel and improved analogs of this compound with enhanced therapeutic potential.

Preclinical Biological Evaluation of 9 4 Chlorobenzoyl 9h Purin 6 Amine Analogs

In Vitro Efficacy Studies in Cellular Models

The in vitro efficacy of analogs of 9-(4-Chlorobenzoyl)-9H-purin-6-amine has been investigated in various cellular models to determine their cytotoxic or anti-proliferative activity and their selectivity.

Cell Line Sensitivity Assays (e.g., cancer cell lines, pathogen-infected cells)

Analogs of this compound, specifically 6,9-disubstituted and 2,6,9-trisubstituted purine (B94841) derivatives, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

In one study, a series of novel 6,9-disubstituted purine analogs were synthesized and evaluated for their in vitro anticancer activity against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines. The majority of the synthesized compounds exhibited promising cytotoxic activities, with IC50 values ranging from 0.05 to 21.8 µM. nih.govresearchgate.netresearchgate.net Notably, two analogs, compound 12 (6-(4-(4-trifluoromethylphenyl)piperazine) and compound 22 , showed excellent cytotoxic effects on Huh7 cells, with IC50 values between 0.08 and 0.13 µM, which were comparable to the standard chemotherapeutic agent camptothecin (B557342) and more potent than 5-fluorouracil, cladribine (B1669150), and fludarabine. nih.govresearchgate.netresearchgate.net Further testing in hepatocellular carcinoma (HCC) cell lines, including HepG2, confirmed the significant cytotoxic potential of analogs 12 and 25 (6-(4-(3,4-dichlorophenyl)piperazine), with IC50 values under 0.1 to 0.13 µM. nih.govresearchgate.netresearchgate.net

Another study on 6,8,9-trisubstituted purine analogs also reported notable cytotoxic activity against Huh7, HCT116, and MCF7 cancer cells. tubitak.gov.tr Specifically, compounds 5 and 6 from this series demonstrated cytotoxic efficacy that surpassed that of the clinically used drugs 5-Fluorouracil and Fludarabine. tubitak.gov.tr

Furthermore, a separate investigation into 2,6,9-trisubstituted purine derivatives revealed heterogeneous cytotoxicity across different cancer cell lines. semanticscholar.org The human promyelocytic leukemia cell line (HL-60) was found to be the most sensitive, while the colon cancer cell line (CACO2) was more resistant. semanticscholar.org One compound, 7h , was particularly effective, showing higher potency than the standard drug cisplatin (B142131) in four of the seven cancer cell lines tested. semanticscholar.org

Interactive Table: In Vitro Cytotoxicity of this compound Analogs in Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 12 Huh7 (Liver)0.08 - 0.13 nih.govresearchgate.netresearchgate.net
Analog 22 Huh7 (Liver)0.08 - 0.13 nih.govresearchgate.netresearchgate.net
Analog 25 Huh7, HepG2 (Liver)< 0.1 - 0.13 nih.govresearchgate.netresearchgate.net
Analog 5 Huh7 (Liver)17.9 nih.gov
Analog 6 Huh7 (Liver)14.2 nih.gov
Analog 8 Huh7 (Liver)23.6 nih.gov
5-FluorouracilHuh7 (Liver)30.6 nih.gov
FludarabineHuh7 (Liver)28.4 nih.gov
Analog 7h VariousMore potent than cisplatin in 4/7 cell lines semanticscholar.org

Assessment of Selectivity in Cellular Systems

The selectivity of anticancer agents is a crucial parameter, indicating their ability to preferentially target cancer cells over normal, healthy cells. Studies on 2,6,9-trisubstituted purine derivatives have included assessments of their toxicity against non-neoplastic cell lines. semanticscholar.org For instance, the cytotoxicity of a series of these analogs was evaluated on MCR-5 cells, a non-cancerous human fetal lung fibroblast cell line, alongside seven human tumor cell lines. semanticscholar.org This comparative analysis is essential for identifying compounds with a favorable therapeutic window. One particular analog, compound 7h , was noted for its unprecedented selectivity. semanticscholar.org

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Clinical Human Trials)

Following promising in vitro results, the evaluation of therapeutic candidates progresses to in vivo models to assess their efficacy in a more complex biological system.

Disease Model Efficacy Assessment (e.g., tumor models, infection models)

The in vivo antitumor activity of purine analogs has been demonstrated in murine leukemia models. A study involving 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide derivatives, which are related to the purine scaffold of this compound, showed significant antileukemic activity in mice. scilit.com Specifically, in mice bearing L1210 leukemia, several of these compounds exhibited very significant antitumor effects. scilit.com

The efficacy in these models is often expressed as the T/C ratio (median survival time of treated mice / median survival time of control mice) x 100. A higher T/C value indicates greater antitumor activity.

Interactive Table: In Vivo Antileukemic Activity of Purine Analogs

CompoundDose (mg/kg/day)T/C (%)Animal ModelReference
Sulfenosine (8b )22170L1210 Leukemia scilit.com
Sulfinosine (B54395) (9b )173167L1210 Leukemia scilit.com
5''-deoxy analogue of sulfinosine (9c )104172L1210 Leukemia scilit.com

A single treatment with compounds 8b , 9b , and 9c was reported to reduce the body burden of viable L1210 cells by over 99.8%. scilit.com

Pharmacodynamic Biomarker Monitoring

Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response. For purine analogs with anticancer activity, relevant pharmacodynamic markers often relate to the induction of apoptosis (programmed cell death) and effects on the cell cycle.

Studies on 2,6,9-trisubstituted purine derivatives have shown that their mechanism of action involves the induction of apoptosis and cell cycle arrest. semanticscholar.org For example, compound 7h was found to cause cell cycle arrest at the S-phase in HL-60 cells. semanticscholar.org Similarly, other 6-morpholino/amino-9-sulfonylpurine derivatives have been shown to induce apoptosis in leukemia cells, as indicated by an accumulation of cells in the subG0 phase of the cell cycle. mdpi.com The mechanism of apoptosis induction by these analogs can involve the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and effects on mitochondrial membrane potential. mdpi.com

Drug-Drug Interaction Profiling in Preclinical Models, if applicable

Preclinical drug-drug interaction studies are important for identifying potential risks when a new drug candidate is co-administered with other medications. qps.com These studies often focus on the effects of the new drug on drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. qps.com

For the broader class of purine analogs, some information on drug-drug interactions is available. For instance, in preclinical studies, the purine analog cladribine has been shown to increase the intracellular concentration of cytarabine (B982) in leukemic blasts, suggesting a potential synergistic interaction. nih.gov However, specific preclinical drug-drug interaction data for this compound or its close analogs is not extensively reported in the public domain.

Computational and Theoretical Studies in Purine Chemistry and 9 4 Chlorobenzoyl 9h Purin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of molecules. nih.gov For 9-(4-Chlorobenzoyl)-9H-purin-6-amine, these methods can map out the electron distribution, identify regions susceptible to electrophilic or nucleophilic attack, and predict molecular properties that govern its behavior in a biological environment.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

While specific DFT studies on this compound are not extensively published, research on analogous purine (B94841) derivatives demonstrates the power of these methods. For instance, DFT calculations have been used to optimize the geometry of purine-linked triazoles and analyze their electronic properties to support anticancer drug design. nih.gov Such studies provide a robust framework for how quantum chemical calculations could be applied to this compound to predict its reactivity and interaction profile.

Table 1: Representative Quantum Chemical Properties Calculable for this compound Note: The following values are illustrative and represent typical outputs from DFT calculations.

PropertyDescriptionHypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.4.7 eV
Dipole Moment A measure of the net molecular polarity.3.2 Debye
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, predicting sites for intermolecular interactions.Negative potential around carbonyl oxygen and purine nitrogens; positive potential around amine hydrogens.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and its biological target, typically a protein. nih.govnih.gov These methods are instrumental in understanding the potential mechanism of action for compounds like this compound.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method scores different binding poses based on factors like electrostatic and van der Waals interactions, helping to identify key amino acid residues in the binding pocket that interact with the ligand. For example, studies on other 9H-purine derivatives have used docking to elucidate binding modes within the active sites of enzymes like EGFR-tyrosine kinase, identifying crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, simulating its movement over time. nih.govrsc.org An MD simulation can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adjust their conformations. mdpi.com Trajectory analysis from MD can provide insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.gov The binding free energy, which can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), offers a more accurate estimation of the binding affinity than docking scores alone. rsc.org

Table 2: Illustrative Molecular Docking Results for a Purine Derivative Targeting an Enzyme Active Site Note: This table is based on findings for similar purine derivatives and serves as an example.

ParameterDescriptionExample Finding
Binding Energy/Score Estimated free energy of binding (e.g., in kcal/mol). A more negative value indicates stronger binding.-9.8 kcal/mol
Key Interacting Residues Amino acids in the protein's active site that form significant bonds with the ligand.Met793, Leu718, Lys745
Types of Interactions The nature of the chemical bonds formed between the ligand and the protein.Hydrogen bonds with the purine N7 and amine group; Pi-stacking with the chlorobenzoyl ring.
Stability (from MD) Root Mean Square Deviation (RMSD) of the ligand's position over the simulation time. Low RMSD indicates a stable binding pose.RMSD < 2.0 Å over 100 ns

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like purine derivatives, a QSAR model can predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. tandfonline.comresearchgate.net For each compound, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, like partial least squares regression, are then used to generate an equation that correlates these descriptors with the observed biological activity. tandfonline.com

Studies on various purine derivatives have successfully developed QSAR models to predict their inhibitory activity against targets like c-Src tyrosine kinase and cyclin-dependent kinase 2 (CDK2). nih.govtandfonline.com These models help identify which structural features are most important for activity. For this compound, a QSAR study would involve synthesizing and testing a series of related analogues with variations in the benzoyl ring or substitutions on the purine core. The resulting model could reveal, for instance, the optimal position and type of substituent on the phenyl ring to maximize potency.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesDescription
Constitutional Molecular Weight, Number of H-bond donors/acceptorsDescribes the basic composition and connectivity of the molecule.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribes the branching and shape of the molecular graph.
Geometric Molecular Surface Area, Molecular VolumeDescribes the 3D properties of the molecule.
Electronic Dipole Moment, HOMO/LUMO energiesDescribes the electronic properties and charge distribution.
Physicochemical LogP (lipophilicity), Molar RefractivityDescribes properties related to partitioning and polarizability.

De Novo Design and Virtual Screening Approaches for Novel Purine Derivatives

As the search for new medicines continues, computational techniques like virtual screening and de novo design have become essential for exploring vast chemical spaces to identify novel drug candidates. nih.govresearchgate.net

Virtual Screening (VS) is a method used to search large libraries of existing compounds to find those that are most likely to bind to a drug target. nih.govyoutube.com This can be done in two main ways:

Ligand-based VS: This approach searches for molecules in a database that are structurally similar to a known active compound, such as this compound.

Structure-based VS: This method, which relies on molecular docking, screens a library by computationally fitting each molecule into the 3D structure of the target protein to see which ones have the best predicted binding affinity. nih.gov

De Novo Design takes this a step further. Instead of searching for existing molecules, de novo design algorithms build new molecules from scratch, piece by piece, directly within the binding site of a target protein. These programs use a set of rules about chemical bonding and structure to generate novel chemical entities that are predicted to have high affinity and specificity for the target. A compound like this compound could serve as a starting fragment or template for generating a new library of purine derivatives with potentially improved properties.

These approaches have been successfully applied in the discovery of novel purine and pyrimidine (B1678525) derivatives for various therapeutic targets. nih.gov

Cheminformatics and Data Mining in Purine Research

Cheminformatics and data mining are critical disciplines for managing and analyzing the vast amounts of data generated in chemical and biological research. nih.gov

Cheminformatics involves the use of computational tools to organize, analyze, and visualize chemical information. nih.gov This includes managing large chemical libraries, calculating molecular properties, and assessing the "drug-likeness" of compounds based on established criteria like Lipinski's Rule of Five. For purine research, cheminformatics platforms are essential for comparing newly synthesized compounds, like this compound, against databases of known molecules to predict potential biological activities or off-target effects.

Data Mining in a pharmaceutical context involves applying algorithms to large datasets (e.g., from high-throughput screening, clinical records, or scientific literature) to discover previously unknown patterns and relationships. psu.educam.ac.uk For instance, data mining could be used to analyze the biological activity data of thousands of purine analogues to identify subtle structure-activity relationships that might not be apparent from smaller studies. ahrq.gov It can also help in identifying potential new therapeutic targets for existing classes of compounds or associating metabolic products of purines, like uric acid, with disease states. nih.gov

Advanced Analytical Methodologies for Research Characterization of 9 4 Chlorobenzoyl 9h Purin 6 Amine

Spectroscopic Methods for Structural Elucidation of Novel Analogs

The structural confirmation of 9-(4-Chlorobenzoyl)-9H-purin-6-amine and its novel analogs is primarily achieved through a combination of advanced nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the complex structures of synthetic derivatives. ipb.pt One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide initial information about the proton and carbon environments within the molecule. For unambiguous assignment, especially in complex heterocyclic systems, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks, helping to piece together adjacent proton fragments, such as those on the purine (B94841) and chlorophenyl rings. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations (typically over 2-3 bonds) between protons and carbons. This is critical for connecting different fragments of the molecule, for instance, linking the benzoyl carbonyl carbon to protons on both the purine and the chlorophenyl rings. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformation of analogs. ipb.pt

High-Resolution Mass Spectrometry (HR-MS): HR-MS, often with an electrospray ionization (ESI) source, is used to determine the precise mass of the parent ion. researchgate.net This measurement is accurate enough to confirm the elemental composition and molecular formula of the compound, distinguishing it from other potential structures with the same nominal mass. mdpi.com

Representative Spectroscopic Data for a Purine Scaffold This table presents expected chemical shifts based on related purine structures. Actual values require experimental verification.

Atom Expected ¹H-NMR Shift (ppm) Expected ¹³C-NMR Shift (ppm)
Purine H-2 ~8.1-8.3 ~152-154
Purine H-8 ~8.4-8.6 ~140-142
Amine NH₂ ~7.3-7.8 (broad) N/A
Chlorobenzoyl H-2', H-6' ~7.8-8.0 (d) ~129-131
Chlorobenzoyl H-3', H-5' ~7.5-7.7 (d) ~128-130

| Carbonyl C=O | N/A | ~165-168 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and/or Mass Spectrometry (MS) detection is the standard method for assessing the purity of this compound and analyzing reaction mixtures. nih.gov

HPLC-UV/MS: This technique separates the target compound from impurities, such as starting materials, by-products, or degradation products, based on their differential partitioning between a stationary phase (the column) and a mobile phase. researchgate.net

Purity Assessment: A primary peak corresponding to the compound is observed, and its area percentage is calculated to determine the sample's purity. The use of certified reference materials and ultra-purified standards can allow for a direct and highly accurate mass fraction determination. nih.gov

Mixture Analysis: During synthesis development, HPLC can monitor the progress of a reaction, identifying the consumption of reactants and the formation of products.

Detection: UV detection provides quantitative data based on the chromophores in the molecule (the purine and benzoyl rings). Coupling the HPLC to a mass spectrometer (LC-MS) allows for the simultaneous confirmation of the mass of the main peak and the tentative identification of impurities based on their mass-to-charge ratio. researchgate.net

Typical HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 275 nm; ESI-MS in positive ion mode

| Injection Volume | 10 µL |

Crystallography and X-ray Diffraction Studies for Solid-State Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. nih.gov For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its constitution and conformation.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the precise position of each atom can be determined. nih.gov This analysis yields critical data on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation, including the planarity of the purine ring and the orientation of the 4-chlorobenzoyl group relative to the purine system. This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and pi-stacking, which govern the crystal packing. nih.govnih.gov

Representative Crystallographic Data for a Heterocyclic Compound This table illustrates typical parameters obtained from an X-ray diffraction study.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 15.2 Å, c = 8.5 Å, β = 98.5°
Molecules per Unit Cell (Z) 4

| Calculated Density | 1.55 g/cm³ |

Hyphenated Techniques for Metabolite Identification in Preclinical Studies

To understand the potential biotransformation of this compound, preclinical studies using in vitro systems (e.g., liver microsomes, hepatocytes) are conducted. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for the separation and identification of metabolites.

In a typical study, the parent compound is incubated with the biological system. The resulting mixture is then analyzed by LC-MS/MS. The liquid chromatography separates the various metabolites from the parent compound. The mass spectrometer detects potential metabolites, which typically appear as new peaks with mass-to-charge ratios corresponding to the addition or modification of functional groups.

Tandem mass spectrometry (MS/MS) is then used to fragment the ions of these potential metabolites. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced. Common metabolic pathways for such a molecule could include hydroxylation of the aromatic rings, N-dealkylation, or cleavage of the amide bond.

Potential Phase I Metabolites and Mass Shifts

Metabolic Reaction Mass Change Expected m/z of [M+H]⁺
Parent Compound N/A 274.05
Monohydroxylation +16 Da 290.05
Dechlorination -34 Da 240.07

| Amide Bond Cleavage | -139 Da | 135.06 (Adenine) |


Intellectual Property Landscape and Research Patents for Benzoylated Purine Scaffolds

Analysis of Existing Patent Literature Pertaining to Purine-6-amine Derivatives

The patent literature for purine-6-amine derivatives reveals a broad and active field of research and development. Numerous patents cover a wide array of substituted purine (B94841) compounds, highlighting their therapeutic potential across various diseases. nih.gov A systematic review of this literature indicates that the core purine scaffold is a well-established pharmacophore.

Key trends in the patenting of purine-6-amine derivatives include:

Broad Markush Claims: Many foundational patents in this area utilize broad Markush claims. These claims often cover a vast number of compounds by defining a generic purine core with multiple variable substituent positions (R groups). This strategy allows companies to protect a large chemical space around a promising lead compound.

Focus on Specific Therapeutic Areas: Patents are frequently directed towards the use of specific purine-6-amine derivatives in treating particular diseases. A significant portion of the patent literature focuses on their application as anticancer agents, antivirals, and anti-inflammatory agents. nih.gov For instance, patents describe the use of 9H-purine-2,6-diamine derivatives in the treatment of proliferative diseases. google.com

Combinatorial Libraries: There is a notable interest in the generation of combinatorial libraries of purine compounds. Patents have been granted for processes that allow for the synthesis of a diverse range of substituted purines, enabling high-throughput screening for desirable biological activities. google.com

N-Acylation of Purines: The process of N-acylation of purines, a key step in the synthesis of compounds like 9-(4-Chlorobenzoyl)-9H-purin-6-amine, is also a subject of patenting activity. google.com These patents often focus on methods for selective acylation to improve yields and reduce impurities. google.com

The following table provides a summary of representative patent classifications related to purine derivatives:

Patent ClassificationDescriptionRelevance to this compound
A61K31/52Medicinal preparations containing purinesCovers the potential pharmaceutical formulations of the compound.
A61P35/00Antineoplastic agentsA primary area of investigation for many purine derivatives. google.com
C07D473/16Heterocyclic compounds containing purine ring systemsDirectly relates to the chemical structure of the compound.
C07D473/34Purines having a nitrogen atom directly attached in position 6Specifically covers the purin-6-amine core of the molecule.

Novelty and Inventive Step in Synthetic Methodologies for this compound

The synthesis of this compound involves the acylation of the 9H-purin-6-amine (adenine) core. While the fundamental reaction is a standard organic transformation, the novelty and inventive step in synthetic methodologies can arise from several aspects.

Key areas for demonstrating novelty and inventive step include:

Improved Reaction Conditions: Developing a synthetic route that proceeds under milder conditions, with higher yields, or in fewer steps than previously described methods can be considered inventive. For example, a process that avoids harsh reagents or high temperatures would be a significant improvement.

Novel Catalysts or Reagents: The use of a novel catalyst or acylating agent that improves the efficiency or selectivity of the benzoylation step could be patentable.

Regioselectivity: Achieving high regioselectivity in the acylation of the purine ring is a critical challenge. A method that selectively acylates the N9 position over other potential sites (such as the exocyclic amino group) without the need for extensive protecting group strategies would likely be considered novel and inventive. google.com

Purification Techniques: The development of a novel and efficient method for purifying the final compound, leading to a product with higher purity or a more favorable polymorphic form, can also be a source of patentable invention.

The table below outlines potential areas of innovation in the synthesis of this compound:

Synthetic StepPotential for Novelty and Inventive Step
Starting Material Synthesis Development of a more efficient synthesis of the 9H-purin-6-amine starting material.
Acylation Reaction Use of a novel acylating agent or catalyst to improve yield and regioselectivity.
Solvent System Employment of an unconventional or "green" solvent system that enhances reaction efficiency or simplifies workup.
Purification A novel crystallization or chromatographic method that yields a specific polymorph or higher purity product.

Patentability of Specific Biological Activities and Target Modulations

While the compound this compound itself may be known, the discovery of a new and non-obvious biological activity or its modulation of a specific molecular target can be a strong basis for patent protection. The patentability of such discoveries hinges on demonstrating novelty, inventive step (non-obviousness), and industrial applicability.

Key considerations for patenting biological activities include:

Novelty of the Activity: The newly identified biological effect must not have been previously disclosed for this specific compound.

Non-Obviousness: It must not be obvious to a person skilled in the art that the compound would possess the claimed activity. This often requires demonstrating an unexpected or surprising effect. For example, if similar benzoylated purines are known kinase inhibitors, patenting the inhibition of a new and unrelated kinase by this compound may be challenging unless a surprising level of potency or selectivity is shown.

Specific Target Modulation: Identifying a specific molecular target that is modulated by the compound can lead to strong patent claims. These claims can be directed to the use of the compound for treating diseases in which the identified target plays a key role.

"Use" Claims: Patents can be granted for the "use of a compound for the manufacture of a medicament for treating a specific disease." google.com This allows for the patenting of new therapeutic applications of known compounds.

The following table illustrates the types of biological data that could support a patent application for this compound:

Type of Biological DataExamplePotential Patent Claim
In Vitro Activity Demonstration of potent and selective inhibition of a novel enzyme target.A method of inhibiting said enzyme using the compound.
Cell-Based Assays Evidence of anti-proliferative effects in a specific cancer cell line not previously tested.The use of the compound in treating that specific type of cancer.
Mechanism of Action Elucidation of a novel signaling pathway modulated by the compound.A method of modulating said signaling pathway with the compound.
In Vivo Efficacy Demonstration of therapeutic efficacy in an animal model of a disease.The use of the compound for the manufacture of a medicament to treat the disease.

Future Research Trajectories for Benzoylated Purine Scaffolds

Emerging Therapeutic Areas for Purine (B94841) Analogs

Purine derivatives are foundational to numerous biological processes, making them a rich source of therapeutic agents. nih.govmdpi.com Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to applications in various disease areas. nih.gov

Anticancer Agents: A primary and well-established therapeutic area for purine analogs is oncology. mdpi.comresearchgate.net These compounds can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells. pharmacologyeducation.org The benzoyl moiety in 9-(4-Chlorobenzoyl)-9H-purin-6-amine could modulate its interaction with target enzymes or receptors, potentially leading to novel mechanisms of anticancer activity. Future research could explore the efficacy of this and similar compounds against a panel of cancer cell lines, particularly those resistant to existing therapies. The development of hybrid molecules incorporating purine scaffolds has shown promise in overcoming drug resistance and improving target selectivity. mdpi.comresearchgate.net

Antiviral Compounds: Purine analogs are also crucial in the development of antiviral drugs, with applications against herpes, HIV, and influenza viruses. nih.gov The structural modifications offered by benzoylation could lead to compounds with enhanced activity or a broader spectrum against viral polymerases or other essential viral enzymes.

Other Therapeutic Areas: The therapeutic potential of purine derivatives extends beyond oncology and virology. They are being investigated as:

Autoimmune and anti-inflammatory agents nih.gov

Antihyperuricemic and anti-gout treatments nih.gov

Antimicrobial and antitubercular compounds nih.gov

Anticonvulsants nih.gov

The addition of a 4-chlorobenzoyl group to the purine core could influence the compound's pharmacokinetic and pharmacodynamic properties, making it a candidate for investigation in these and other emerging therapeutic areas.

Development of Prodrug Strategies for Enhanced Biological Performance

A significant challenge in the development of purine-based therapeutics is achieving optimal bioavailability and targeted delivery. Prodrug strategies offer a powerful approach to overcome these limitations. oncohemakey.comdoctorlib.org Azathioprine, a prodrug of 6-mercaptopurine, is a classic example of this successful approach in purine antimetabolite therapy. pharmacologyeducation.orgoncohemakey.com

For a compound like this compound, a prodrug approach could be designed to enhance its solubility, permeability, or site-specific activation. This could involve the modification of the purine ring or the benzoyl group with moieties that are cleaved in vivo to release the active drug. Such strategies could improve the therapeutic index by increasing efficacy and reducing off-target toxicity. nih.gov

Prodrug StrategyPotential Application to Benzoylated Purines
Ester Prodrugs Modification of any available hydroxyl groups to improve lipophilicity and passive diffusion across cell membranes.
Phosphate (B84403)/Phosphonate Prodrugs Addition of phosphate groups to enhance aqueous solubility for intravenous administration or to target specific tissues.
Enzyme-Activated Prodrugs Designing the prodrug to be activated by enzymes that are overexpressed in tumor cells or virally infected cells, leading to targeted drug release.
Transporter-Targeted Prodrugs Attaching moieties that are recognized by specific transporters on target cells to facilitate active uptake.

Application of Artificial Intelligence and Machine Learning in Purine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. preprints.orgmdpi.com These computational tools can accelerate the identification and optimization of novel therapeutic agents, including purine derivatives.

Lead Optimization: AI algorithms can be employed to analyze the structure-activity relationships of existing benzoylated purine analogs. By identifying key structural features that contribute to desired biological activity, AI can guide the design of new derivatives of this compound with improved potency and selectivity. arxiv.org Generative AI models can even propose novel molecular structures with desired properties. arxiv.org

Predictive Modeling: Machine learning models can be trained to predict the pharmacokinetic and toxicological profiles of new compounds. This can help to prioritize the synthesis and testing of candidates with the highest probability of success, thereby reducing the time and cost of preclinical development.

Target Identification: AI can analyze large biological datasets to identify novel protein targets for which benzoylated purine scaffolds may be effective inhibitors. This can open up new therapeutic avenues for these compounds.

Addressing Resistance Mechanisms through Novel Benzoylated Purine Designs

A major challenge in cancer chemotherapy is the development of drug resistance. mdpi.comcancer.gov For purine antimetabolites, resistance can arise through various mechanisms, including altered drug transport, decreased activation of the drug, or increased drug efflux. mdpi.com

The unique structure of this compound may offer a way to circumvent some of these resistance mechanisms. The benzoyl group could alter the compound's interaction with drug transporters or metabolic enzymes. Future research should focus on:

Evaluating efficacy in resistant cell lines: Testing the compound against cancer cell lines that have developed resistance to traditional purine analogs.

Mechanism of action studies: Investigating whether the compound is a substrate for known efflux pumps or if its activation pathway differs from that of existing drugs.

Rational design of next-generation compounds: Using the insights gained to design new benzoylated purines that are less susceptible to known resistance mechanisms. Combining these novel purines with other chemotherapeutic agents or targeted therapies is another promising strategy to overcome resistance. cancer.gov

Translational Research Prospects within Academic Contexts (Excluding Clinical Human Trials)

Translational research plays a critical role in bridging the gap between basic scientific discoveries and their clinical application. For a novel compound like this compound, there are numerous avenues for preclinical translational research within academic settings.

In Vitro Studies:

Target Identification and Validation: Utilizing biochemical and cell-based assays to identify the specific molecular targets of the compound.

Pathway Analysis: Investigating the downstream signaling pathways affected by the compound to understand its mechanism of action.

Synergy Studies: Evaluating the potential for synergistic effects when combined with other known therapeutic agents.

In Vivo Studies (Animal Models):

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

Efficacy Studies: Assessing the therapeutic potential of the compound in animal models of relevant diseases, such as cancer or viral infections.

Biomarker Discovery: Identifying potential biomarkers that could be used to monitor the response to treatment with the compound.

These preclinical studies are essential for establishing the proof-of-concept and providing the necessary data to support any future clinical development of this compound and other related benzoylated purine scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(4-Chlorobenzoyl)-9H-purin-6-amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves coupling a purine precursor (e.g., 6-chloropurine) with 4-chlorobenzoyl chloride under anhydrous conditions. Key steps include:

  • Protection of reactive sites : Use trimethylsilyl (TMS) groups to protect the purine N9 position, enabling selective benzoylation at the 6-position .
  • Solvent optimization : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions, with yields improving at 0–5°C to reduce hydrolysis .
  • Catalyst selection : Triethylamine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
    • Yield optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify substituent integration (e.g., aromatic protons from the 4-chlorobenzoyl group at δ 7.4–8.0 ppm; purine C8 proton at δ 8.3–8.5 ppm) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., N7 vs. N9 protonation) and confirm benzoyl group orientation. SHELX software is recommended for refinement .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl signature) .

Advanced Research Questions

Q. How does the substitution pattern on the purine ring influence the biological activity of this compound derivatives, and what experimental approaches can validate structure-activity relationships (SAR)?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., Cl at benzoyl para-position) enhance binding to adenosine receptors by increasing electrophilicity .
  • N9 alkylation : Reduces metabolic degradation but may sterically hinder target engagement .
    • Validation Methods :
  • Enzymatic assays : Compare IC₅₀ values against adenosine deaminase or acetylcholinesterase (AChE) using purified enzymes .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with A3 adenosine receptor binding pockets .

Q. What methodologies are recommended for resolving crystallographic data contradictions in this compound derivatives, particularly regarding tautomeric forms?

  • Resolution Strategies :

  • Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion and tautomer stability .
  • Complementary NMR : Use ¹⁵N-labeled compounds to map protonation states via heteronuclear correlation (HNCO) experiments .
    • Software Tools : SHELXL for refining disordered regions and PLATON for validating hydrogen-bonding networks .

Q. How should researchers address discrepancies in enzymatic inhibition data for this compound across different studies?

  • Critical Factors :

  • Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance), ionic strength, and co-solvents (e.g., DMSO ≤1% v/v) .
  • Compound purity : Verify via HPLC-UV/ELSD and exclude batch variability by repeating assays with independently synthesized samples .
    • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare inhibition percentages across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.